Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with an ethyl ester, a dichlorophenyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloroaniline and 4-methylpyrimidine-5-carboxylic acid.
Reaction Conditions: The 2,4-dichloroaniline is reacted with 4-methylpyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting intermediate is then esterified using ethanol under acidic conditions to yield the final product, this compound.
Chemical Reactions Analysis
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial activity. Additionally, it may modulate inflammatory pathways, resulting in its anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-trifluoromethylpyrimidine-5-carboxylate: This compound features a trifluoromethyl group instead of a methyl group, which may alter its chemical and biological properties.
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-cyanopyrimidine-5-carboxylate:
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-bromopyrimidine-5-carboxylate: The bromine substitution can influence the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C14H13Cl2N3O2 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
ABQYDOOKNPDUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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